Silicon dioxide - 20243-18-9

Silicon dioxide

Catalog Number: EVT-3564186
CAS Number: 20243-18-9
Molecular Formula: O2Si
SiO2
Molecular Weight: 60.084 g/mol
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Product Introduction

Description
Silica is another name for the chemical compound composed of silicon and oxygen with the chemical formula SiO2, or silicon dioxide. There are many forms of silica. All silica forms are identical in chemical composition, but have different atom arrangements. Silica compounds can be divided into two groups, crystalline (or c-silica) and amorphous silica (a-silica or non-crystalline silica). c-Silica compounds have structures with repeating patterns of silicon and oxygen. a-Silica chemical structures are more randomly linked when compared to c-silica. All forms of silica are odorless solids composed of silicon and oxygen atoms. Silica particles become suspended in air and form non-explosive dusts. Silica may combine with other metallic elements and oxides to form silicates.
Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.]
Silicon dioxide is a silicon oxide made up of linear triatomic molecules in which a silicon atom is covalently bonded to two oxygens.
Silicon dioxide, or silica, is an oxide of silicon with the chemical formula SiO2. It is found in nature as agate, amethyst, chalcedony, cristobalite, flint, sand, QUARTZ, and tridymite as transparent and tasteless crystals. Inhalation of fine crystals is toxic to humans leading to respiratory toxicity. In powdered food products and pharmaceutical tablets, silicon dioxide is added as a flow agent to absorb water. Colloidal silica is also used as a wine, beer, and juice fining agent or stabilizer.
Silicon Dioxide is a natural product found in Equisetum arvense, Phyllostachys edulis, and other organisms with data available.
Silicon Dioxide is a natural compound of silicon and oxygen found mostly in sand, Silica has three main crystalline varieties: quartz, tridymite, and cristobalite. Fine particulate silica dust from quartz rock causes over a long-term progressive lung injury, silicosis. (NCI04)
Coesite is a mineral with formula of SiO2. The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Coe.
Cristobalite is a mineral with formula of SiO2. The IMA symbol is Crs.
See also: Meloxicam (active moiety of); Quartz (has subclass); Tridymite (has subclass) ... View More ...
Source

Silicon dioxide occurs naturally in the environment as a major component of rocks and minerals. It can be sourced from sand, quartz, and other silicate minerals. Industrially, it can be synthesized through various chemical processes.

Classification

Silicon dioxide is classified as an inorganic compound. It can be further categorized into crystalline and amorphous forms:

  • Crystalline Silicon Dioxide: Found in nature as quartz and has a well-defined geometric structure.
  • Amorphous Silicon Dioxide: Lacks a long-range order and is often produced synthetically for specific applications.
Synthesis Analysis

Methods

Silicon dioxide can be synthesized through several methods, each yielding different properties and structures:

  1. Sol-Gel Method: This method involves the hydrolysis of tetraethyl orthosilicate (TEOS) followed by condensation to form silica nanoparticles. The process allows control over particle size and morphology through parameters such as aging time and calcination temperature .
  2. Chemical Vapor Deposition (CVD): In this technique, silicon-containing gases are reacted at high temperatures to deposit silicon dioxide on substrates. This method is commonly used in semiconductor manufacturing .
  3. Thermal Decomposition: This involves heating silicon compounds to produce silicon dioxide. For example, sodium silicate can be reacted with sulfuric acid to form a slurry of silicon dioxide .
  4. Precipitation: Silicon dioxide can also be produced by mixing sodium silicate with acids under controlled conditions to precipitate silica .

Technical Details

The sol-gel method typically uses TEOS as a precursor, with acetic acid acting as a catalyst. The reaction parameters can be adjusted to produce silica with desired characteristics, such as particle size ranging from 58 nm to 684 nm . The thermal decomposition method requires precise control of temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Structure

Silicon dioxide has a tetrahedral molecular structure where each silicon atom is covalently bonded to four oxygen atoms. This arrangement leads to a three-dimensional network of silicon-oxygen bonds, contributing to its stability and hardness.

Data

  • Molecular Weight: 60.08 g/mol
  • Density: Approximately 2.65 g/cm³ for crystalline forms
  • Melting Point: About 1,710 °C (3,110 °F)
Chemical Reactions Analysis

Reactions

Silicon dioxide participates in various chemical reactions:

  1. Acid-Base Reactions: Silicon dioxide can react with strong bases to form silicates.
    SiO2+2NaOHNa2SiO3+H2O\text{SiO}_2+2\text{NaOH}\rightarrow \text{Na}_2\text{SiO}_3+\text{H}_2\text{O}
  2. Hydrolysis: In the presence of water, silicon dioxide can undergo hydrolysis leading to the formation of silicic acid.
    SiO2+2H2OH2SiO3\text{SiO}_2+2\text{H}_2\text{O}\rightarrow \text{H}_2\text{SiO}_3

Technical Details

The reactivity of silicon dioxide varies significantly with its structure; amorphous silica is generally more reactive than crystalline forms due to its higher surface area.

Mechanism of Action

Process

The mechanism by which silicon dioxide acts in various applications depends on its physical state:

  • In catalysis, silica serves as a support for catalysts due to its high surface area.
  • In polishing, nanosized silicon dioxide particles provide abrasive properties that enhance surface smoothness through mechanical action during chemical mechanical polishing processes .

Data

Studies have shown that the effectiveness of silicon dioxide in polishing applications is influenced by particle size; smaller particles yield smoother surfaces with reduced roughness .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or colorless solid
  • Solubility: Insoluble in water; soluble in strong bases
  • Thermal Stability: Stable at high temperatures; does not decompose easily

Chemical Properties

  • Reactivity: Reacts with strong bases and acids
  • Acidity/Basicity: Exhibits amphoteric behavior; can act as both an acid and a base depending on the environment.
Applications

Silicon dioxide has numerous scientific uses:

  1. Electronics: Used in semiconductor devices as an insulator.
  2. Pharmaceuticals: Acts as an excipient in drug formulations.
  3. Food Industry: Functions as an anti-caking agent and stabilizer.
  4. Cosmetics: Used for its absorbent properties in powders and creams.
Synthesis and Fabrication Methodologies

Thermal Oxidation Processes in Semiconductor Manufacturing

Thermal oxidation represents a cornerstone in semiconductor fabrication, producing ultra-pure silicon dioxide layers essential for integrated circuits. This high-temperature process (typically 900–1200°C) involves direct reaction between silicon substrates and oxygen-containing atmospheres. In dry oxidation, elemental oxygen (O₂) reacts with silicon according to the fundamental equation: Si + O₂ → SiO₂. This method yields superior quality oxides with minimal defect densities, making it indispensable for gate oxides in transistors where electrical integrity is paramount [2] [6].

Modern semiconductor facilities utilize two primary reactor configurations: vertical batch furnaces and single-wafer rapid thermal processing (RTP) systems. Vertical furnaces accommodate 50-100 wafers per batch, with robotic handling transferring wafers from Front Opening Unified Pods (FOUPs) into quartz boats. Precise temperature control (±0.5°C) ensures uniform oxide growth across all wafers. The process sequence includes loading under inert atmosphere (argon/nitrogen), rapid temperature ramping, oxidation under controlled gas flows, and controlled cooling before unloading [2] [8]. For advanced nodes below 10nm, RTP systems have gained prominence due to significantly reduced thermal budgets. These systems employ lamp-based heating achieving ramp rates exceeding 100°C/second, minimizing dopant diffusion while maintaining film quality. RTP tools are typically integrated into cluster platforms combining oxidation, nitridation, and polysilicon deposition stations for streamlined gate stack fabrication [2] [6].

Table 1: Thermal Oxidation System Configurations

System TypeTemperature RangeWafer CapacityOxide QualityTypical Applications
Vertical Batch Furnace900–1200°C50–100 wafersExcellent uniformityDRAM, power devices
Horizontal Batch Furnace900–1200°C25–50 wafersGood uniformityLegacy devices
Rapid Thermal Processing (RTP)1000–1250°CSingle waferHigh quality, low thermal budgetAdvanced logic nodes <10nm

Wet vs. Dry Oxidation Techniques: Comparative Mechanistic Studies

The dichotomy between wet and dry oxidation techniques arises from distinct reaction mechanisms and resulting film properties. Dry oxidation employs pure oxygen (O₂) reacting with silicon via surface adsorption and lattice incorporation. The reaction follows a linear-parabolic growth model where initial linear growth (interface reaction-limited) transitions to diffusion-limited growth as oxide thickness increases. This process yields dense, stoichiometric SiO₂ with exceptional dielectric strength (breakdown field >10 MV/cm) but relatively slow growth rates (typically 14–25 nm/hr at 1100°C) [2] [8].

Wet oxidation introduces steam as the oxidant, generated either externally or via in-situ combustion of hydrogen and oxygen (2H₂ + O₂ → 2H₂O). The governing reaction is Si + 2H₂O → SiO₂ + 2H₂, exhibiting accelerated kinetics due to higher solubility and diffusivity of water molecules in silica networks compared to molecular oxygen. Consequently, wet oxidation achieves 5–10 times faster growth rates than dry methods under identical conditions. However, steam-derived oxides exhibit lower density (approximately 2.18 g/cm³ vs. 2.25 g/cm³ for dry oxides) and contain trace hydroxyl groups that can compromise electrical performance through fixed charge accumulation [2] [8].

Material selection depends critically on application requirements: dry oxides for gate dielectrics demanding precise electrical properties, and wet oxides for thicker field oxides (>100nm) where growth efficiency outweighs density concerns. Thermal budget considerations also influence selection—wet processes achieve target thicknesses faster but require careful hydrogen management to prevent hydrogen-induced defect formation [6] [8].

Table 2: Comparative Analysis of Dry vs. Wet Thermal Oxidation

ParameterDry OxidationWet Oxidation
Reactant GasHigh-purity O₂Pyrogenic steam (H₂ + O₂)
Growth Rate @ 1100°C14–25 nm/hr70–250 nm/hr
Film Density2.25 g/cm³2.18–2.20 g/cm³
Dielectric Strength>10 MV/cm8–9 MV/cm
Fixed Charge Density10¹⁰–10¹¹ cm⁻²10¹¹–10¹² cm⁻²
Primary ApplicationsGate oxides, tunnel oxidesField oxides, masking layers

Advanced Deposition Methods: Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

When thermal oxidation proves impractical (e.g., on non-silicon substrates or complex geometries), vapor deposition techniques provide versatile alternatives. Plasma-Enhanced Chemical Vapor Deposition (PECVD) enables SiO₂ formation at reduced temperatures (200–400°C) through tetraethyl orthosilicate (TEOS) decomposition: Si(OC₂H₅)₄ → SiO₂ + 2H₂O + 4C₂H₄. Advanced configurations incorporate magnetic field confinement to enhance plasma density, improving film uniformity and step coverage. A notable implementation involves simultaneous sputtering and plasma-enhanced CVD, where RF power (13.56 MHz) dissociates TEOS while a parallel magnetron sputters silicon, creating hybrid films with tunable stress characteristics [3] [7].

For mesoporous SiO₂ with ultra-high surface area (>500 m²/g), templated synthesis employs lyotropic liquid crystals. A representative methodology combines hexadecyltrimethylammonium bromide (CTAB), sodium nitrate catalyst, and TEOS in aqueous media (molar ratio 0.35 CTAB : 0.053 NaNO₃ : 1 TEOS : 10 H₂O). Following gelation at 40°C for 96 hours, calcination at 813°C removes organic templates, yielding mesoporous structures with 2–4 nm pore diameters and specific surface areas reaching 587 m²/g. These materials serve as exceptional templates for functional nanocomposites in energy storage applications [4].

Atomic Layer Deposition (ALD) offers angstrom-level thickness control through self-limiting surface reactions, typically using precursors like dichlorosilane (SiH₂Cl₂) with ozone or water. Each ALD cycle comprises sequential exposure to silicon precursor and oxidant, separated by inert gas purges. This approach achieves unparalleled conformality (>95% step coverage) on high-aspect-ratio structures, making it indispensable for advanced interconnect architectures and nanolaminates [7].

Table 3: Vapor Deposition Methods for Silicon Dioxide

MethodTemperature RangePrecursorsGrowth RateKey Advantages
Thermal Oxidation800–1200°CO₂, H₂O0.2–0.5 nm/min (dry)Ultra-pure, stoichiometric
LPCVD (TEOS)650–750°CSi(OC₂H₅)₄10–30 nm/minExcellent conformality
PECVD200–400°CSiH₄ + N₂O, TEOS50–200 nm/minLow temperature processing
ALD100–300°CSiH₂Cl₂/O₃, Si(OC₂H₅)₄/O₂ plasma0.05–0.15 nm/cycleAtomic-scale uniformity

Pyrogenic vs. Precipitated Synthesis Routes for Industrial Applications

Industrial-scale SiO₂ production bifurcates into pyrogenic (fumed) and precipitated routes, yielding materials with divergent properties for specialized applications. Pyrogenic synthesis involves flame hydrolysis of silicon tetrachloride in hydrogen-oxygen flames at >1000°C: SiCl₄ + 2H₂ + O₂ → SiO₂ + 4HCl. This process generates nanoscale primary particles (7–40 nm) that fuse into chain-like aggregates, creating high-purity amorphous silica with surface areas of 50–400 m²/g. The absence of liquid phases results in minimal impurities, making fumed silica ideal for silicone elastomers, adhesives, and transparent composites requiring optical clarity [5].

Precipitated silica employs aqueous chemistry through acidification of sodium silicate solutions. Patent CN103466635B details an optimized process where sulfuric acid reacts with sodium silicate under controlled shear conditions, forming silica slurry. Subsequent filtration, pulping (viscosity <1000 cp), and drying yield products with tailored particle sizes and surface chemistries. Unlike pyrogenic routes, precipitation allows surface modification during synthesis, enabling hydrophobic grades through in-situ silanization. Precipitated silicas exhibit higher pore volumes than fumed variants, providing superior reinforcement in rubber applications—enhancing tensile strength by 25–40% and reducing rolling resistance in tires [1] [5].

Industrial selection criteria balance performance requirements against economic factors: fumed silica commands premium prices for high-performance applications, while precipitated silica dominates high-volume sectors like tire manufacturing (consuming >70% of global production) where cost-performance optimization is critical [1] [5].

Defect Engineering in Amorphous SiO₂: Oxygen Vacancies and Dopant Effects

Amorphous SiO₂ networks inherently contain defects profoundly influencing electrical and optical properties. Oxygen vacancies (≡Si–Si≡) constitute the most prevalent intrinsic defects, formed during high-temperature processing or radiation exposure. These sites act as charge traps with energy levels within the SiO₂ bandgap (approximately 2.8 eV below conduction band), compromising insulating properties through increased leakage currents and reduced breakdown voltages. Positively charged oxygen vacancies (E' centers: ≡Si• where • denotes unpaired electron) exhibit paramagnetic behavior detectable by electron spin resonance spectroscopy [4] [8].

Dopant incorporation strategically modulates defect populations. Nitrogen alloying (typically via NO or N₂O annealing) substitutes oxygen atoms, creating stronger Si–N bonds (bond energy 439 kJ/mol vs. 452 kJ/mol for Si–O). This suppresses oxygen vacancy formation while increasing dielectric constant—beneficial for ultrathin gate oxides where quantum tunneling becomes problematic. However, excessive nitrogen (>8 at%) induces charge trapping and threshold voltage instability [7] [8].

Surface charge characteristics are quantified through point of zero charge (pzc) measurements. Mesoporous SiO₂ synthesized via CTAB templating exhibits pzc at pH 3.1, indicating acidic surface sites (silanols: ≡Si–OH) that protonate below this pH, acquiring positive charge (≡Si–OH₂⁺). Above pzc, deprotonation yields negative surfaces (≡Si–O⁻) facilitating electrostatic assembly of negatively charged precursors for composite electrodes. Controlled dehydration converts silanols to siloxane bridges (≡Si–O–Si≡), reducing vacancy concentrations while increasing mechanical stability [4] [8].

Table 4: Defect Types in Amorphous Silicon Dioxide

Defect TypeAtomic StructureFormation Energy (eV)Detection MethodsImpact on Properties
Oxygen Vacancy (E' center)≡Si•4.2–5.5ESR, CVPositive charge trapping
Peroxy Bridge≡Si–O–O–Si≡2.1–3.0PhotoluminescenceNeutral electron trap
Hydroxyl Group≡Si–OH1.5–2.5FTIRReduced dielectric strength
Dangling Bond≡Si•5.0–6.2ESRInterface trap states

Properties

CAS Number

20243-18-9

Product Name

Silicon dioxide

IUPAC Name

dioxosilane

Molecular Formula

O2Si
SiO2

Molecular Weight

60.084 g/mol

InChI

InChI=1S/O2Si/c1-3-2

InChI Key

VYPSYNLAJGMNEJ-UHFFFAOYSA-N

Solubility

Insoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Canonical SMILES

O=[Si]=O

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